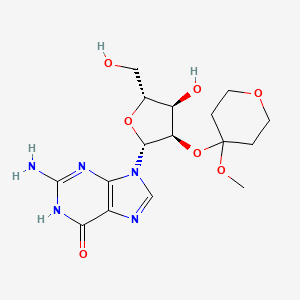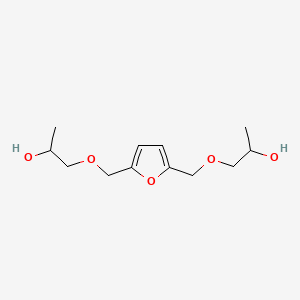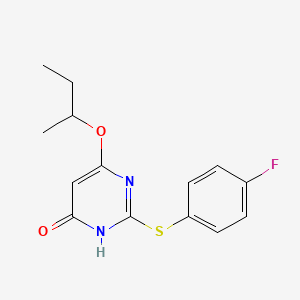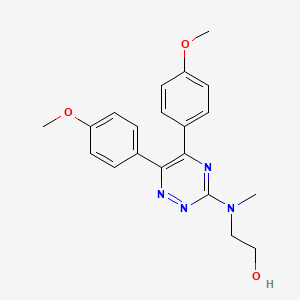
3-(Hydroxymethyl)phenethyl furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)phenethyl furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxymethyl and phenethyl groups attached to the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 3-(hydroxymethyl)phenethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)phenethyl furan-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenethyl furan-3-carboxylate.
Reduction: 3-(Hydroxymethyl)phenethyl furan-3-carbinol.
Substitution: Various substituted phenethyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)phenethyl furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-carboxylic acid: A simpler derivative with a carboxyl group directly attached to the furan ring.
3-(Hydroxymethyl)furan: Contains a hydroxymethyl group attached to the furan ring but lacks the phenethyl group.
Phenethyl furan-3-carboxylate: Similar structure but without the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)phenethyl furan-3-carboxylate is unique due to the presence of both hydroxymethyl and phenethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)phenyl]ethyl furan-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c15-9-12-3-1-2-11(8-12)4-7-18-14(16)13-5-6-17-10-13/h1-3,5-6,8,10,15H,4,7,9H2 |
Clé InChI |
GTEOIQHZVJFDOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CO)CCOC(=O)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
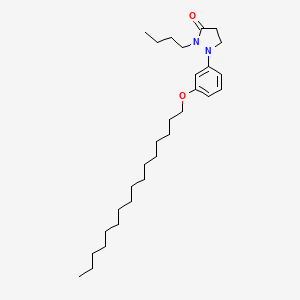
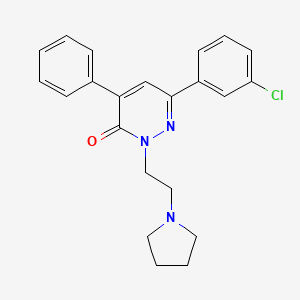
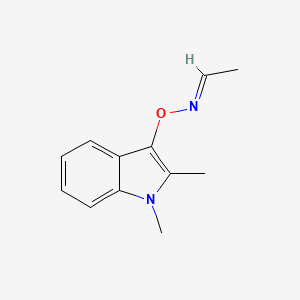
![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B12906527.png)

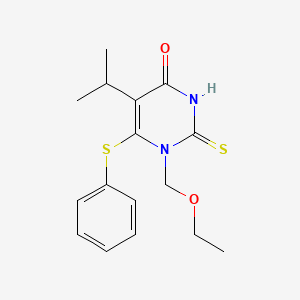
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)

